N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known by its CAS number 1226433-89-1, is a compound of growing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N5O2, with a molecular weight of 431.5 g/mol. The structure features a dimethylphenyl group linked to a pyrimidine derivative via an acetamide bond, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H29N5O2 |
Molecular Weight | 431.5 g/mol |
CAS Number | 1226433-89-1 |
Anticonvulsant Activity
Research has shown that compounds similar to this compound exhibit significant anticonvulsant properties. A study evaluated various N-substituted acetamides for their efficacy in animal models of epilepsy. The results indicated that certain derivatives demonstrated strong protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole, suggesting a potential mechanism involving modulation of voltage-sensitive sodium channels .
Anticancer Potential
Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted their ability to inhibit tumor growth in vitro and in vivo. This compound has been proposed as a candidate for further exploration in cancer therapy due to its structural similarity to known anticancer agents .
Study on Anticonvulsant Activity
In a controlled study involving various N-substituted acetamides, this compound was tested alongside other derivatives. The study employed the MES model and found that several derivatives exhibited significant anticonvulsant activity at doses as low as 100 mg/kg .
Evaluation of Antimicrobial Effects
A comparative analysis was conducted on the antimicrobial efficacy of structurally related compounds. Although direct testing on this compound is pending, the findings suggested that modifications in the piperazine ring could enhance activity against resistant strains of bacteria .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-9-10-21(15-19(18)2)27-23(31)17-32-24-16-20(3)26-25(28-24)30-13-11-29(12-14-30)22-7-5-4-6-8-22/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZUSGYFMSEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.